molecular formula C12H18N6O2 B6533307 N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1070807-21-4

N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide

Cat. No.: B6533307
CAS No.: 1070807-21-4
M. Wt: 278.31 g/mol
InChI Key: TXQNVFQERUXAIY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:

  • Triazolopyrimidinone scaffold: A fused bicyclic system with a triazole and pyrimidine ring, critical for binding to biological targets like viral proteins .
  • 3-Ethyl substituent: Enhances hydrophobic interactions and modulates antiviral activity .

This compound belongs to a class of triazolopyrimidinones studied for antiviral applications, particularly against the Chikungunya virus (CHIKV) .

Properties

IUPAC Name

N-tert-butyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-5-18-10-9(15-16-18)11(20)17(7-13-10)6-8(19)14-12(2,3)4/h7H,5-6H2,1-4H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQNVFQERUXAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC(=O)NC(C)(C)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a triazole-pyrimidine core. Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O with a molecular weight of approximately 250.31 g/mol. The compound is characterized by the presence of both a tert-butyl group and a triazole ring, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The synthetic pathway often includes cyclization steps that form the triazole and pyrimidine rings.

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole-pyrimidine moiety exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
N-tert-butyl-2-{3-ethyl...MCF74.24Thymidylate synthase inhibition
Other derivativesA54926.00Induction of apoptosis

Research indicates that N-tert-butyl derivatives can inhibit tumor growth by targeting enzymes involved in nucleotide synthesis and promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays against various pathogens:

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These results highlight the potential of this compound as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis or function .

The biological activity of N-tert-butyl-2-{3-ethyl... can be attributed to its interaction with specific biological targets:

  • Thymidylate Synthase Inhibition : This is crucial for DNA synthesis; compounds that inhibit this enzyme can effectively reduce cancer cell proliferation.
  • Antimicrobial Mechanisms : The triazole ring enhances the compound's ability to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

A notable study evaluated various derivatives of triazole-pyrimidine compounds for their anticancer effects:

  • Study Design : A series of synthesized compounds were tested against multiple cancer cell lines including MCF7 and A549.
  • Findings : The most potent compounds exhibited IC50 values significantly lower than standard chemotherapy agents like doxorubicin and 5-fluorouracil.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Triazolopyrimidinone derivatives exhibit diverse biological activities depending on substituents. Key analogues include:

Compound Name Substituents (Position 3) Acetamide Side Chain Molecular Formula Molecular Weight Biological Activity Source (Evidence ID)
N-tert-butyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (Target Compound) Ethyl N-tert-butyl C₁₄H₂₁N₆O₂* 329.37* Antiviral (CHIKV)
2-{3-Methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide Methyl N,N-bis(isopropyl) C₁₃H₂₀N₆O₂ 292.34 Not reported (structural analogue)
2-{3-Benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-chlorobenzyl)acetamide Benzyl N-(2-chlorobenzyl) C₂₂H₁₉ClN₆O₂ 434.88 Not reported (structural analogue)
MADTP series compounds (e.g., compound 20) Aryl/heteroaryl Variable (e.g., meta-substituted aryl) Varies Varies Antiviral (CHIKV)

*Calculated based on structural analysis.

Key Observations :

  • Position 3 substituents : Ethyl (target compound) and methyl () groups enhance steric bulk and hydrophobicity compared to aryl/benzyl groups (). Ethyl may optimize antiviral activity by balancing lipophilicity and steric effects .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Aryl-substituted derivatives () may exhibit lower aqueous solubility due to aromatic rings, whereas alkyl groups (ethyl, methyl) offer a balance between solubility and activity .

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